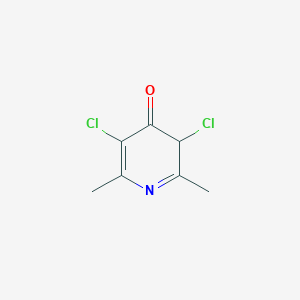

3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one

Description

Historical Context and Significance of Pyridinone Scaffolds in Chemical Synthesis

The foundational pyridine (B92270) scaffold was first isolated in the mid-19th century, and since then, its derivatives, including pyridinones, have become fundamental components in organic and medicinal chemistry. google.com Pyridinone scaffolds are considered "privileged structures" in drug discovery because they can interact with multiple biological targets. researchgate.netsigmaaldrich.com Their ability to act as both hydrogen bond donors and acceptors allows for favorable interactions with enzymes and receptors. frontiersin.orgnih.gov

Historically, the synthesis of pyridinone rings has been a subject of extensive research, with numerous methods developed, such as the condensation of acyclic precursors and the modification of existing pyridine rings. researchgate.netresearchgate.netcdhfinechemical.comnih.gov The significance of pyridinones is underscored by their incorporation into a vast range of molecules exhibiting diverse pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. frontiersin.orgnih.gov Their adaptability as a core structure allows chemists to modify their physicochemical properties, like polarity and lipophilicity, to optimize them for specific applications in drug design and materials science. frontiersin.orgnih.gov

Overview of the 3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one Structure

The compound this compound is a specific derivative of the 4-pyridinone core. Its structure is characterized by a central pyridinone ring with two methyl groups at positions 2 and 6, and two chlorine atoms at positions 3 and 5.

The nomenclature "pyridin-4(3H)-one" indicates the keto-enol tautomerism characteristic of 4-hydroxypyridines. The compound exists in equilibrium between the keto form (4-pyridinone) and the enol form (4-pyridinol). The name 3,5-dichloro-2,6-dimethyl-4-pyridinol is also used to describe this compound, highlighting its aromatic alcohol form. google.com The presence of the two chlorine atoms significantly influences the electronic properties and reactivity of the molecule.

A key method for its preparation involves the direct chlorination of 2,6-dimethyl-4-pyridinol using chlorine in an aqueous solution of hydrochloric acid. google.com This process smoothly yields the desired dichlorinated product as a crystalline solid. google.com Another patented method describes its synthesis starting from ethyl acetoacetate (B1235776), which undergoes a dimerization reaction, followed by ammoniation and subsequent chlorination. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇Cl₂NO | google.com |

| Appearance | White crystalline solid | google.com |

| Melting Point | Does not melt at temperatures up to 350 °C | google.com |

| Solubility | Very low solubility in water; somewhat soluble in many common organic solvents | google.com |

| Tautomeric Forms | Keto Form: 3,5-Dichloro-2,6-dimethylpyridin-4(3H)-oneEnol Form: 3,5-Dichloro-2,6-dimethyl-4-pyridinol | google.com |

Research Landscape and Emerging Trends in Halogenated Pyridinone Chemistry

The introduction of halogen atoms onto pyridinone scaffolds is a pivotal strategy in modern chemical research. Halogenation, particularly chlorination and bromination, serves multiple purposes, from modulating the biological activity of a molecule to providing a reactive handle for further synthetic transformations.

A significant emerging trend is the exploration of halogenated pyridines and pyridones as halogen-bond donors in supramolecular chemistry and crystal engineering. jyu.fi A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. The chlorine atoms on the this compound ring can potentially participate in such interactions, influencing crystal packing and molecular recognition.

Furthermore, halogenated pyridinones are valuable synthetic intermediates. rsc.org The chlorine atoms can be substituted through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups and build more complex molecular architectures. acs.org This versatility makes dichlorinated pyridinones attractive starting materials in synthetic campaigns aimed at creating novel pharmaceuticals and functional materials. Current research often focuses on developing more efficient and selective methods for the synthesis of these halogenated heterocycles, as they are key building blocks for a wide range of advanced chemical entities. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

3,5-dichloro-2,6-dimethyl-3H-pyridin-4-one |

InChI |

InChI=1S/C7H7Cl2NO/c1-3-5(8)7(11)6(9)4(2)10-3/h5H,1-2H3 |

InChI Key |

QCMHHYSPKNVXLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=O)C1Cl)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3,5 Dichloro 2,6 Dimethylpyridin 4 3h One

Established Synthetic Routes to the Pyridinone Core

The formation of the fundamental 2,6-dimethylpyridin-4(3H)-one structure is achievable through several classical and modified cyclization reactions.

Classical Pyridinone Annulation Reactions

The Bohlmann-Rahtz pyridine (B92270) synthesis offers a versatile two-step method for creating substituted pyridines. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction begins with the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate. Subsequent heat-induced isomerization and cyclodehydration yield the 2,3,6-trisubstituted pyridine. wikipedia.orgorganic-chemistry.org A key advantage of this method over the related Hantzsch synthesis is that it directly produces the aromatic pyridine ring, eliminating the need for a separate oxidation step. organic-chemistry.org However, the requirement for high temperatures for the cyclodehydration and the need to purify the intermediate have historically limited its application. organic-chemistry.org Recent modifications, such as the use of acid catalysis with acetic acid or Amberlyst-15, have made the process more versatile and have allowed for one-pot syntheses. organic-chemistry.orgjk-sci.com

Another classical approach involves the reaction of β-keto amides, which can lead to the formation of polyfunctionalized 2-pyridones. The reaction conditions can be tuned to selectively produce different isomers. nih.gov

Modified Hantzsch-Type Condensations

The Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction, is a well-established method for preparing dihydropyridines, which can then be oxidized to pyridines. researchgate.net The classical Hantzsch synthesis involves the condensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.netwikipedia.org A laboratory route for 2,6-lutidine (2,6-dimethylpyridine) involves the condensation of ethyl acetoacetate (B1235776), formaldehyde (B43269), and an ammonia source to yield a bis(carboxy ester) of 2,6-dimethyl-1,4-dihydropyridine. Subsequent hydrolysis and decarboxylation produce the final product. wikipedia.org

Modern variations of the Hantzsch synthesis have focused on improving reaction conditions and yields. For instance, using ultrasound irradiation in aqueous micelles with a catalyst like p-toluenesulfonic acid (PTSA) can lead to high yields of 1,4-dihydropyridines. researchgate.net One-pot syntheses of Hantzsch pyridines have also been developed, for example, through the laccase-catalyzed oxidation of in-situ generated 1,4-dihydropyridines. synarchive.com

Regiospecific Introduction of Halogen and Alkyl Substituents

The precise placement of the two chlorine atoms at the 3 and 5 positions and the two methyl groups at the C-2 and C-6 positions is a critical aspect of synthesizing the target compound.

Directed Halogenation Techniques

A direct and efficient method for the synthesis of 3,5-dichloro-2,6-dimethyl-4-pyridinol, the enol tautomer of the target compound, involves the chlorination of 2,6-dimethyl-4-pyridinol. This reaction is typically carried out in an aqueous solution of hydrochloric acid. The process involves treating one molar proportion of 2,6-dimethyl-4-pyridinol with at least two molar proportions of chlorine at temperatures ranging from 0 to 80°C. The desired product precipitates as a crystalline solid and can be isolated by filtration. In a representative operation, this reaction has been shown to produce an 82% yield of 3,5-dichloro-2,6-dimethyl-4-pyridinol.

Similarly, a patented method describes the preparation of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine from ethyl acetoacetate as the starting material. The process involves a dimerization reaction catalyzed by a weakly basic ion-exchange resin, followed by ammoniation and subsequent chlorination with chlorine gas at 10-45°C. This method is reported to have a yield of 91.5%.

Another relevant procedure involves the chlorination of 2,6-dimethyl-4-hydroxypyridine (B130123) using phosphorus oxychloride and phosphorus pentachloride to produce 2,6-dimethyl-4-chloropyridine. google.com While this yields a different product, it demonstrates a common chlorination strategy for this type of scaffold.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2,6-Dimethyl-4-pyridinol | Cl2, HCl (aq) | 0-80 °C | 3,5-Dichloro-2,6-dimethyl-4-pyridinol | 82% | US3246001A |

| Ethyl Acetoacetate | Weakly basic ion-exchange resin, NH3, Cl2 | 10-45 °C | 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine | 91.5% | CN102875521A |

| 2,6-Dimethyl-4-hydroxypyridine | POCl3, PCl5 | 90-110 °C | 2,6-Dimethyl-4-chloropyridine | Not Specified | CN1317268C |

Methylation Strategies at C-2 and C-6 Positions

The introduction of methyl groups at the C-2 and C-6 positions can be achieved through various methods, often involving the initial synthesis of a pyridine ring with these substituents already in place, as seen in the Hantzsch synthesis using ethyl acetoacetate. wikipedia.org

Alternatively, direct methylation of a pre-formed pyridine ring can be accomplished. A process for the selective methylation of pyridine compounds at the alpha-position to the nitrogen atom involves contacting the pyridine compound with a methylating agent in the presence of a nickel-nickel oxide catalyst at temperatures between 200 and 400°C. google.com This method allows for the conversion of pyridine to α-picoline and subsequently to 2,6-lutidine. google.com

Another approach is the metal-free methylation of pyridine N-oxides using peroxides as the methylating agent under neat conditions. This radical process is suitable for pyridine N-oxide derivatives with various functional groups. nih.gov Furthermore, rhodium-catalyzed C-3/5 methylation of pyridines using methanol (B129727) and formaldehyde has been developed, which proceeds through a temporary dearomatization of the pyridine ring. rsc.org

| Substrate | Methylating Agent | Catalyst/Conditions | Product | Reference |

| Pyridine | Organic compound capable of forming methyl radicals | Nickel-nickel oxide, 200-400°C | α-Picoline, 2,6-Lutidine | US3428641A |

| Pyridine N-oxide | Peroxide | Neat conditions | Methylated pyridine N-oxide | nih.gov |

| Pyridine | Methanol, Formaldehyde | Rhodium catalyst | C-3/5 methylated pyridine | rsc.org |

Advanced Synthetic Protocols and Catalytic Approaches

Modern synthetic chemistry offers more sophisticated and efficient routes to polysubstituted pyridines, including catalytic methods that provide high regioselectivity and yield.

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted pyridines. One such method involves the C-H activation of α,β-unsaturated oxime ethers, followed by an aza-6π-electrocyclization to form multi-substituted pyridines with complete regioselectivity. nih.govacs.org This approach is particularly useful for synthesizing 4-aryl-substituted pyridine derivatives. nih.gov Palladium-catalyzed transformations of pyridin-4-yl nonaflates can also be used to introduce alkynyl or phenyl substituents. researchgate.net

Recent advancements in multicomponent reactions, often employing nanocatalysts, have provided green and efficient pathways to polyfunctionalized pyridines. rsc.orgbcrcp.ac.in These methods offer advantages such as high atom economy and simplified reaction procedures. bcrcp.ac.in Additionally, "one-pot" base-promoted syntheses of polysubstituted pyridines from 1-arylethylamines and ynones have been developed, which proceed through the direct β-C(sp3)–H functionalization of enaminones under metal-free conditions. researchgate.net

| Method | Catalyst/Reagents | Key Features | Reference |

| C-H Alkenylation/Aza-6π-Electrocyclization | Pd(OAc)2, sterically hindered pyridine ligand | High regioselectivity for multi-substituted pyridines | nih.govacs.org |

| Transformation of Pyridin-4-yl Nonaflates | Palladium catalyst | Introduction of alkynyl or phenyl groups | researchgate.net |

| Multicomponent Reactions | Nanocatalysts | Green synthesis, high efficiency | rsc.orgbcrcp.ac.in |

| Base-Promoted β-C(sp3)–H Functionalization of Enaminones | Base, ynones | Metal-free, high regioselectivity | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridinone Precursors

The synthesis of substituted pyridinones, including the precursors to 3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one, heavily relies on the construction of the core pyridine ring with the desired substitution pattern. Transition metal-catalyzed cross-coupling reactions are exceptionally powerful tools for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comwikipedia.org These reactions have become fundamental in medicinal chemistry and materials science for assembling complex molecular frameworks. nih.gov

The general mechanism for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov In the first step, an organic halide (R-X) reacts with a low-valent metal catalyst. This is followed by transmetalation with an organometallic reagent (R'-M). The cycle concludes with reductive elimination, which forms a new bond between the R and R' fragments and regenerates the catalyst. wikipedia.org

Several named reactions are pivotal in the synthesis of pyridinone precursors:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide. It is widely used for creating biaryl structures and functionalizing heterocyclic rings. nih.govtcichemicals.comresearchgate.net For instance, a dihalopyridine can be selectively coupled with arylboronic acids to introduce specific substituents. researchgate.net

Negishi Coupling: This method utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance, making them suitable for complex syntheses. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is essential for introducing alkynyl moieties onto a pyridine ring. mdpi.com

These reactions can be applied to build up the 2,6-dimethylpyridine (B142122) core before subsequent oxidation and chlorination steps. For example, a suitably substituted dihalopyridine could undergo sequential cross-coupling reactions to install the methyl groups and other functionalities before its conversion to the target pyridinone. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for controlling regioselectivity, especially when dealing with polyhalogenated pyridines. researchgate.net

Table 1: Key Cross-Coupling Reactions for Pyridine Precursor Synthesis

| Reaction Name | Organometallic Reagent (R'-M) | Electrophile (R-X) | Typical Catalyst | Key Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R'-B(OH)₂) | Aryl/Vinyl Halide | Palladium | C(sp²)–C(sp²) bond formation |

| Negishi | Organozinc (e.g., R'-ZnCl) | Aryl/Vinyl Halide | Palladium or Nickel | High reactivity and tolerance |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Palladium/Copper | Introduction of alkynyl groups |

| Kumada | Grignard (e.g., R'-MgBr) | Aryl/Vinyl Halide | Palladium or Nickel | Coupling with Grignard reagents |

Green Chemistry Principles in this compound Synthesis

In line with the growing demand for sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of heterocyclic compounds. A notable green method for preparing this compound (referred to as 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine in the patent) has been developed to mitigate the environmental impact of traditional routes. google.com

This process utilizes a weakly basic ion-exchange resin as a recyclable, heterogeneous catalyst, starting from the readily available raw material, ethyl acetoacetate. The synthesis involves a three-step sequence in a one-pot fashion: google.com

Dimerization: Ethyl acetoacetate undergoes a dimerization reaction catalyzed by the ion-exchange resin.

Ammoniation: Following the dimerization, ammonia gas is introduced to form the pyridine ring.

Chlorination: The final step involves chlorination with chlorine gas to yield the target product.

The primary advantage of this method is its environmental friendliness. The use of a solid resin catalyst simplifies the workup process to a simple filtration, allowing the catalyst to be easily recovered and reused. This eliminates the generation of contaminated wastewater often associated with homogeneous catalysts. The reported yield for this process is high, reaching up to 91.5%, making it an efficient and economically viable alternative. google.com This approach stands in contrast to older methods that begin with dehydroacetic acid and involve separate hydrolysis, ammoniation, and chlorination steps, which can be less efficient and produce more waste. google.com

Table 2: Green Synthesis of this compound

| Step | Reagents | Catalyst | Temperature | Duration |

|---|---|---|---|---|

| Dimerization | Ethyl acetoacetate | Weakly basic ion-exchange resin | 50–70°C | 2–3 hours |

| Ammoniation | Ammonia gas, Water | - | 25–35°C | 5–6 hours |

| Chlorination | Chlorine gas | - | 25–35°C | 2–3 hours |

Derivatization Chemistry of this compound

The chemical structure of this compound, featuring reactive chloro-substituents, a nucleophilic nitrogen, and acidic methyl protons, offers multiple sites for derivatization.

Nucleophilic Substitution Reactions on the Pyridinone Ring

The two chlorine atoms on the pyridinone ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the carbonyl group activates the C3 and C5 positions, facilitating the displacement of the chloride ions by various nucleophiles. While specific studies on this exact molecule are not prevalent, the reactivity of related 2,6-dichloropyridine (B45657) derivatives provides a strong precedent. For example, 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) undergoes substitution reactions, highlighting the reactivity of chloro-substituents in an electron-deficient pyridine system. nih.gov

Potential nucleophiles for these reactions include:

Amines: Reaction with primary or secondary amines would yield aminopyridinone derivatives.

Alkoxides and Thiolates: Treatment with sodium methoxide (B1231860) or sodium thiophenoxide could introduce methoxy (B1213986) or thiophenyl groups, respectively.

Azides: Sodium azide (B81097) could be used to introduce an azido (B1232118) group, which is a versatile functional group for further transformations via click chemistry or reduction to an amine.

The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile.

Cyclization Reactions to Form Fused Heterocyclic Systems

The pyridinone core is an excellent platform for constructing fused heterocyclic systems. Cyclization can be achieved through reactions involving the existing functional groups or by modifying them first. Research on the related compound 3,5-diacetyl-2,6-dimethylpyridine (B1595985) demonstrates a powerful strategy for forming complex fused rings. nih.govnih.gov In this analogue, the acetyl groups undergo condensation with aldehydes, such as salicylic (B10762653) aldehyde, in an acidic medium. This process, which proceeds via a Knoevenagel-type reaction followed by intramolecular cyclization, leads to the formation of tetracyclic epoxybenzo wikipedia.orgosi.lvoxocino[4,3-b]pyridine derivatives. nih.govnih.gov

A similar strategy could be envisioned for this compound. The methyl groups at the C2 and C6 positions could first be functionalized (e.g., oxidized to aldehydes or carboxylates) to provide handles for subsequent intramolecular or intermolecular cyclization reactions, leading to novel pyridopyridazines or other fused systems. mdpi.com

Functional Group Interconversions and Side-Chain Modifications

Functional group interconversion is a key strategy for elaborating the core structure of this compound.

Keto-Enol Tautomerism: The compound exists in equilibrium between its pyridin-4(3H)-one (keto) form and its 4-pyridinol (enol) form, 3,5-dichloro-2,6-dimethyl-4-pyridinol. google.com This tautomerism is significant as the reactivity of the two forms differs. The pyridinol form has an aromatic pyridine ring and a hydroxyl group that can be targeted for etherification or esterification, while the pyridinone form has a non-aromatic ring and a reactive carbonyl group.

Side-Chain Modification: The methyl groups at the C2 and C6 positions can be modified. For example, they can undergo radical halogenation to introduce a handle for further nucleophilic substitution or be oxidized to carboxylic acids.

Conversion of Chloro Groups: As mentioned in section 2.4.1, the chloro groups can be replaced by a wide variety of other functional groups through nucleophilic substitution, dramatically altering the electronic and steric properties of the molecule.

Synthesis of Polycyclic Derivatives and Scaffolds

Building upon cyclization and functional group interconversion strategies, this compound can serve as a scaffold for the synthesis of complex polycyclic and spirocyclic frameworks. Annulation reactions, where a new ring is formed onto the existing pyridinone core, are a powerful approach.

For example, derivatives of the pyridinone could be designed to act as dienes or dienophiles in Diels-Alder reactions . This [4+2] cycloaddition is a classic method for constructing six-membered rings and has been used to create complex fused pyridopyridazine (B8481360) systems. mdpi.com Similarly, [3+2] cycloaddition reactions with appropriate partners could lead to the formation of five-membered heterocyclic rings fused to the core structure. Diversity-oriented synthesis strategies, where reaction conditions are tuned to favor different annulation pathways ([4+2] vs. [3+2]), can generate a wide range of structurally distinct polycyclic skeletons from a common precursor. mdpi.com The synthesis of spiro-thiadiazin-quinazolines from a related thiadiazine precursor demonstrates the feasibility of building intricate spirocyclic systems. researchgate.netresearchgate.net

Table of Compounds

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental data could be located for the NMR spectroscopic analysis of 3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one. This includes a lack of reported chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁵N nuclei.

Specific one-dimensional NMR spectral data for this compound are not available in the reviewed literature.

There are no published studies detailing the use of two-dimensional NMR techniques for the structural elucidation of this compound.

Investigations into the solid-state structure of this compound using solid-state NMR spectroscopy have not been reported.

Vibrational Spectroscopy

Comprehensive experimental data for the vibrational spectroscopy of this compound are not present in the public domain.

No FTIR spectra for this compound have been found in the surveyed scientific databases, precluding the identification of its characteristic functional group vibrations.

Similarly, no FT-Raman spectra for this compound are available, preventing an analysis of its molecular vibrations.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No data available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

No data available.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

No data available.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Precise Molecular Geometry

No data available.

Crystal Packing Analysis and Intermolecular Interactions in Solid State

No data available.

Tautomerism Studies

The existence of this compound as a mixture of its keto and enol tautomers in solution is a well-established phenomenon. The relative populations of these tautomers are dictated by their thermodynamic stabilities, which are in turn governed by a delicate balance of electronic and steric effects, as well as intermolecular interactions with the surrounding solvent molecules.

Spectroscopic Evidence for Keto-Enol Tautomeric Equilibrium

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable tools for the qualitative and quantitative assessment of the keto-enol tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful methods for distinguishing between the keto and enol forms due to the different chemical environments of the nuclei in each tautomer. In the ¹H NMR spectrum, the presence of distinct signals for the N-H proton of the keto form and the O-H proton of the enol form, alongside separate signals for the methyl and ring protons of each tautomer, provides direct evidence for the existence of the equilibrium. Similarly, the ¹³C NMR spectrum will show separate resonances for the carbonyl carbon (C=O) of the keto form and the hydroxyl-bearing carbon (C-OH) of the enol form. asu.edu

Data presented in the following tables is based on expected chemical shift ranges for similar substituted pyridin-4-one and dicarbonyl compounds due to the absence of specific experimental data for this compound in the reviewed literature.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

| Proton | Keto Tautomer (in CDCl₃) | Enol Tautomer (in CDCl₃) |

|---|---|---|

| N-H | 11.0 - 13.0 (broad) | - |

| O-H | - | 5.0 - 7.0 (broad) |

| CH₃ | 2.2 - 2.5 | 2.1 - 2.4 |

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

| Carbon | Keto Tautomer (in CDCl₃) | Enol Tautomer (in CDCl₃) |

|---|---|---|

| C=O (C4) | 175 - 185 | - |

| C-OH (C4) | - | 160 - 170 |

| C2/C6 | 150 - 160 | 145 - 155 |

| C3/C5 | 110 - 120 | 105 - 115 |

| CH₃ | 15 - 20 | 14 - 19 |

Infrared (IR) Spectroscopy: IR spectroscopy allows for the identification of the characteristic functional groups present in each tautomer. The keto form exhibits a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1640-1680 cm⁻¹. The enol form, on the other hand, is characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching vibration within the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The keto and enol tautomers possess different conjugated systems and therefore exhibit distinct UV-Vis absorption spectra. The position of the maximum absorption (λ_max) can be used to assess the relative proportions of the tautomers in different solvents. Generally, the enol form, with its extended π-conjugation, is expected to absorb at a longer wavelength compared to the keto form.

Influence of Solvent and Temperature on Tautomeric Preferences

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the favored tautomeric form. Studies on analogous compounds have shown that polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), tend to favor the more polar keto tautomer. This is attributed to the ability of these solvents to stabilize the dipole moment of the C=O bond. Conversely, non-polar solvents, such as chloroform (B151607) and cyclohexane, often favor the enol form, which can be stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring. researchgate.net

Table 3: Expected Predominant Tautomer of this compound in Various Solvents

| Solvent | Predominant Tautomer |

|---|---|

| Cyclohexane | Enol |

| Chloroform | Enol |

| Acetone | Keto |

| Dimethyl Sulfoxide (DMSO) | Keto |

| Water | Keto |

Temperature Effects: The influence of temperature on the tautomeric equilibrium can be investigated using variable-temperature NMR spectroscopy. According to the principles of thermodynamics, a change in temperature will shift the equilibrium towards the endothermic or exothermic direction. By analyzing the changes in the relative integrals of the NMR signals corresponding to the keto and enol forms at different temperatures, thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process can be determined. For many keto-enol equilibria, the enolization is slightly endothermic, meaning that an increase in temperature would be expected to favor the enol form. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, would provide a foundational understanding of the electronic structure of 3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be employed to calculate the molecule's wavefunction and energy. These calculations are computationally intensive but offer high accuracy, serving as a benchmark for other methods.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. For this compound, DFT calculations, likely using a hybrid functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), would be the method of choice for investigating a range of properties. These would include the optimization of the ground state geometry, calculation of vibrational frequencies to confirm a true energy minimum, and the determination of electronic properties that govern reactivity.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is critical to its function. Computational methods are used to find the most stable arrangement of atoms in space.

A thorough computational study would explore the energetic landscape of this compound. This would involve a conformational search to identify different spatial arrangements of the methyl groups and the pyridinone ring. The relative energies of these conformers would be calculated to determine the most stable, or preferred, conformation under various conditions.

Following geometry optimization, a detailed analysis of the molecule's structural parameters would be conducted. The table below illustrates the type of data that would be generated in such a study. The values presented are hypothetical and serve as a placeholder for what a dedicated computational analysis would provide.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C3 | Cl | - | - | Data not available |

| C5 | Cl | - | - | Data not available | |

| C2 | C3 | - | - | Data not available | |

| C3 | C4 | - | - | Data not available | |

| C4 | C5 | - | - | Data not available | |

| C5 | C6 | - | - | Data not available | |

| C6 | N1 | - | - | Data not available | |

| N1 | C2 | - | - | Data not available | |

| C4 | O | - | - | Data not available | |

| C2 | C(methyl) | - | - | Data not available | |

| C6 | C(methyl) | - | - | Data not available | |

| Bond Angle (°) | Cl | C3 | C2 | - | Data not available |

| Cl | C5 | C6 | - | Data not available | |

| C2 | N1 | C6 | - | Data not available | |

| C3 | C4 | C5 | - | Data not available | |

| O | C4 | C3 | - | Data not available | |

| Dihedral Angle (°) | C6 | N1 | C2 | C3 | Data not available |

| N1 | C2 | C3 | C4 | Data not available | |

| C2 | C3 | C4 | C5 | Data not available | |

| C3 | C4 | C5 | C6 | Data not available |

Electronic Structure and Reactivity Descriptors

The electronic structure dictates the chemical behavior of a molecule. Computational analysis provides key descriptors to predict this behavior.

A key aspect of this analysis would be the examination of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Other important reactivity descriptors that would be calculated include:

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

The following table presents a hypothetical summary of such electronic descriptors.

| Descriptor | Predicted Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commalayajournal.org Conversely, a small gap suggests that the molecule is more reactive and less stable. researchgate.net This charge transfer interaction within the molecule is a key aspect revealed by the HOMO-LUMO gap. irjweb.com

For pyridine (B92270) derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for nucleophilic and electrophilic attack. In many heterocyclic systems, the HOMO and LUMO densities are distributed across the ring structure. researchgate.netwuxiapptec.com For instance, in a study of an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating a high stability. irjweb.com In another analysis of a chlorophenyl-imidazole derivative, the gap was 4.0106 eV. malayajournal.org

Table 1: Illustrative Frontier Molecular Orbital Data for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE eV) | Reference |

|---|---|---|---|---|

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

This data is for illustrative purposes and is not for this compound.

Electrostatic Potential Surfaces (EPS) and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP or EPS) maps are valuable for predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. The EPS displays the total charge distribution of a molecule, correlating with electronegativity and partial charges. bhu.ac.in The map uses a color spectrum to represent different potential values on the electron density surface. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

In substituted pyridines and other nitrogen-containing heterocycles, the most negative potential is often localized around the nitrogen atom due to its high electronegativity, making it a prime site for electrophilic attack. researchgate.net Positive potentials are generally found around hydrogen atoms. bhu.ac.in Mulliken population analysis is another method used to quantify the charge distribution by calculating the partial atomic charges on each atom in the molecule. bhu.ac.in This analysis can identify the most positively and negatively charged atoms, complementing the visual information from the EPS map. bhu.ac.in

Nucleophilicity and Electrophilicity Indices

Global reactivity descriptors derived from Density Functional Theory (DFT) provide a quantitative measure of a molecule's reactivity. Parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. irjweb.comresearchgate.net

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com

Electrophilicity Index (ω): Represents the ability of a species to accept electrons. Strong electrophiles are characterized by high ω values. A general scale classifies electrophiles as strong (ω > 1.5 eV), moderate, or marginal (ω < 0.8 eV). researchgate.net

Nucleophilicity Index (N): A parameter proposed to quantify nucleophilicity. It allows for the classification of organic molecules as strong (N > 3.00 eV), moderate (2.00 eV < N < 3.00 eV), or marginal (N < 2.00 eV) nucleophiles. researchgate.net

These indices are crucial for comparing the reactivity of different molecules. For example, in a series of substituted phenols, the nucleophilicity index (N) was shown to correlate well with their observed reactivity. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ2 / (2η) | Electron-accepting ability |

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in predicting spectroscopic properties, which can then be used to validate experimental data or to understand the spectra of unknown compounds.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO calculations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹³C and ¹H NMR chemical shifts of molecules with a high degree of accuracy. nih.gov These calculations are often performed using DFT methods. nih.gov

For complex molecules, comparing calculated shifts with experimental data can help in the unambiguous assignment of signals. organicchemistrydata.orgsourceforge.io In the case of substituted pyridines, the chemical shifts are highly sensitive to the nature and position of the substituents. For instance, ¹³C NMR data for various 2-arylpyridine derivatives show distinct signals based on the substitution pattern on the phenyl and pyridine rings. rsc.org The chemical shifts for residual solvents and common impurities are also well-documented and are crucial for interpreting experimental spectra. sigmaaldrich.com

Table 3: Illustrative Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a Related Dichlorinated Pyridine Derivative

| Compound | C2 | C3 | C4 | C5 | C6 | Reference |

|---|

This data is for illustrative purposes and is not for this compound. The table shows shifts for the pyridine ring carbons.

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities for a molecule in its optimized geometry. karazin.uaresearchgate.net These calculations help in the assignment of experimental vibrational bands to specific bond stretching, bending, or torsional modes. mdpi.comolemiss.edu

For a molecule like this compound, one would expect characteristic vibrational modes for the C=O stretching, C-N stretching, C-Cl stretching, and various vibrations of the pyridine ring and methyl groups. Comparing calculated frequencies with experimental IR and Raman spectra is a standard method for confirming the molecular structure. bhu.ac.in

Intermolecular Interactions and Non-Covalent Bonding

The crystal structure and physical properties of a compound are governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to be significant.

Hydrogen Bonding: The presence of the N-H group and the C=O group allows for strong N-H···O hydrogen bonding, which can link molecules into chains, dimers, or sheets in the solid state. nih.gov

Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming C-Cl···N or C-Cl···O interactions with electronegative atoms on adjacent molecules. These interactions can play a crucial role in the crystal packing. nih.gov

Studies on related crystal structures, such as 2,6-dichloropyridine-3,5-dicarbonitrile (B170279), reveal that C-H···N and C-Cl···N interactions are key to forming the layered crystal structure. nih.gov Similarly, in iodocymantrenes, a variety of H-bonds (H···O, H···I) and halogen bonds (I···I, I···O) are observed. mdpi.com The analysis of these interactions is essential for understanding crystal engineering and the material properties of the compound.

Characterization of Hydrogen Bonding Networks

The structure of this compound, featuring a carbonyl group (C=O) and a secondary amine (N-H) within its pyridinone ring, makes it a prime candidate for forming robust hydrogen bonding networks. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor.

Theoretical models of similar pyridinone and dihydropyridine (B1217469) systems reveal the energetic favorability of forming dimeric and polymeric chains through hydrogen bonds. nih.govnih.gov In the case of this compound, it is anticipated that the most stable hydrogen bonding motif would be the formation of a cyclic dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds. This creates a stable eight-membered ring structure.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the geometric and energetic parameters of these interactions. For a hypothetical N-H···O hydrogen bond in a dimer of this compound, the following parameters can be estimated based on literature values for similar compounds. nih.gov

| Parameter | Estimated Value |

|---|---|

| N-H Bond Length (Å) | 1.02 |

| H···O Distance (Å) | 1.85 |

| N···O Distance (Å) | 2.87 |

| N-H···O Angle (°) | 175 |

| Interaction Energy (kcal/mol) | -7.5 |

These values indicate a strong and highly directional hydrogen bond. The presence of two such bonds in a dimeric structure would significantly contribute to the stability of the crystal lattice. Beyond dimers, these hydrogen bonds can extend to form one-dimensional chains or more complex three-dimensional networks, influencing the crystal packing and solid-state properties of the compound. The methyl groups at positions 2 and 6 could sterically influence the planarity of the hydrogen-bonded network, potentially leading to puckered or helical arrangements in the solid state.

Investigation of Halogen Bonding and Aromatic Stacking Interactions

The presence of two chlorine atoms on the pyridinone ring introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. The chlorine atoms in this compound can interact with Lewis bases, such as the carbonyl oxygen of a neighboring molecule.

Computational studies on other chlorinated aromatic compounds have demonstrated the significance of C-Cl···O and C-Cl···N halogen bonds in directing crystal packing. researchgate.netrsc.org For this compound, theoretical calculations would likely predict the formation of halogen bonds where a chlorine atom of one molecule interacts with the oxygen atom of the carbonyl group of an adjacent molecule. The strength of this interaction is influenced by the electrostatic potential around the chlorine atom, which is often positive (a "σ-hole") along the extension of the C-Cl bond.

Aromatic stacking, or π-π stacking, is another crucial non-covalent interaction that would be investigated computationally for this molecule. The pyridinone ring, being an aromatic system, can engage in stacking interactions with neighboring rings. These interactions are driven by a combination of electrostatic and dispersion forces. Theoretical studies on similar aromatic systems often reveal a preference for displaced or T-shaped stacking arrangements over a perfectly co-facial alignment, as these configurations minimize electrostatic repulsion. rsc.org

The electronic nature of the pyridinone ring, influenced by the electron-withdrawing chlorine atoms and electron-donating methyl groups, will modulate the nature and strength of these stacking interactions. Computational analyses would quantify the interaction energies and optimal geometries for these arrangements.

Below is a table summarizing the anticipated parameters for halogen bonding and aromatic stacking interactions for this compound, extrapolated from studies on analogous systems. researchgate.netrsc.orgrsc.org

| Interaction Type | Parameter | Estimated Value |

|---|---|---|

| Halogen Bonding (C-Cl···O) | Cl···O Distance (Å) | 3.10 |

| C-Cl···O Angle (°) | 165 | |

| Interaction Energy (kcal/mol) | -2.5 | |

| Aromatic Stacking (π-π) | Interplanar Distance (Å) | 3.4 - 3.6 |

| Lateral Displacement (Å) | 1.5 - 1.8 | |

| Interaction Energy (kcal/mol) | -3.0 to -5.0 |

Environmental Fate and Biotransformation of 3,5 Dichloro 2,6 Dimethylpyridin 4 3h One

Biodegradation Pathways and Mechanisms

Microbial Degradation Studies in Environmental Isolates

Studies on related pyridine (B92270) derivatives have shown that various microorganisms are capable of utilizing these compounds as a source of carbon and nitrogen. For instance, bacteria from genera such as Arthrobacter, Pseudomonas, and Micrococcus have been identified as effective degraders of different pyridine compounds. mdpi.comyoutube.com The degradation of chlorinated pyridines, in particular, often involves initial enzymatic attacks that can lead to the removal of chlorine atoms, a crucial step in reducing the compound's toxicity. The presence of methyl groups on the pyridine ring can also influence the rate and pathway of degradation.

Identification and Characterization of Degradation Products

The microbial metabolism of pyridine and its derivatives typically proceeds through hydroxylation, where a hydroxyl group is introduced into the pyridine ring. This is often followed by ring cleavage, breaking open the stable ring structure and leading to the formation of simpler, more easily metabolized organic acids.

For chlorinated pyridines, a common initial step is dechlorination, which can occur under both aerobic and anaerobic conditions. Following dechlorination, the resulting hydroxylated intermediates are then channeled into central metabolic pathways. For example, the degradation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a compound with structural similarities to the subject of this article, has been shown to proceed through the formation of various intermediates, including other chlorinated pyridinols and eventually, non-aromatic compounds. biosynth.com

Based on these established pathways for similar compounds, the biodegradation of 3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one would likely involve initial hydroxylation or dechlorination steps, followed by the cleavage of the pyridine ring to form aliphatic acids that can be utilized by microorganisms.

Role of Specific Enzymes in Biotransformation

The enzymatic machinery responsible for the breakdown of pyridine derivatives is diverse. Monooxygenases and dioxygenases are key enzymes that catalyze the initial hydroxylation of the pyridine ring, a critical activation step that prepares the molecule for subsequent degradation. youtube.com These enzymes incorporate one or two atoms of oxygen into the substrate, respectively.

Environmental Persistence and Transformation Processes

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biodegradation, photodegradation (breakdown by sunlight), and chemical degradation. Chlorinated aromatic compounds, in general, tend to be more persistent than their non-chlorinated counterparts due to the stability of the carbon-chlorine bond.

The two chlorine atoms and two methyl groups on the pyridine ring of this compound are expected to influence its environmental persistence. The chlorine atoms can increase its resistance to microbial attack, while the methyl groups might also affect its biodegradability. The pyridin-4(3H)-one structure itself has a degree of stability. Therefore, it is plausible that this compound exhibits moderate to high persistence in the environment, particularly in the absence of microbial populations adapted to degrade it.

Remediation Potential

The unique chemical structure of certain compounds can be harnessed for environmental remediation purposes. One such potential application is the removal of heavy metal ions from contaminated water and soil.

Investigation of Chelating Agent Properties for Metal Ion Removal

Pyridin-4-one derivatives are known to act as effective chelating agents, which are molecules that can form stable complexes with metal ions. mdpi.commdpi.com This property is attributed to the presence of the keto and hydroxyl groups in the pyridinone ring, which can bind to metal cations. mdpi.com

Numerous studies have demonstrated the strong affinity of 3-hydroxy-4-pyridinones for trivalent metal ions, particularly iron(III). mdpi.com This has led to their investigation for various applications, including the treatment of iron overload and the remediation of metal-contaminated environments. mdpi.commdpi.com

Given the structural similarity of this compound to these known chelating agents, it is hypothesized that this compound could also exhibit chelating properties. The presence of the electron-withdrawing chlorine atoms and electron-donating methyl groups on the pyridine ring could modulate its binding affinity and selectivity for different metal ions. Further research would be necessary to experimentally confirm and quantify the chelating ability of this compound and to evaluate its potential for the removal of toxic heavy metal ions from contaminated water sources.

Agrochemical and Industrial Applications of 3,5 Dichloro 2,6 Dimethylpyridin 4 3h One and Its Derivatives

Role as a Key Intermediate in Agrochemical Synthesis

3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one serves as a foundational structure in the development of certain agrochemical products. Its pyridin-4-one core, substituted with chlorine and methyl groups, provides a scaffold that can be chemically modified to create derivatives with specific biological activities.

Precursor for the Development of Novel Fungicides

While this compound itself is recognized for its broad parasiticidal activity, which includes fungicidal properties, its primary established use is as a coccidiostat in poultry to control parasitic protozoa of the Eimeria species. wikipedia.orggoogle.com The inherent antifungal characteristics of the pyridin-4-one structure make it a point of interest for developing new fungicidal agents. Research into pyridin-4-one derivatives has shown that this class of compounds can be effective against various plant pathogens. However, specific research detailing the use of this compound as a direct precursor for the synthesis of new, distinct fungicidal molecules is not extensively documented in publicly available literature. The development of novel fungicides often involves creating derivatives of known active compounds to enhance efficacy, broaden the spectrum of activity, or overcome resistance.

Synthesis of Insecticides (e.g., scaffolds related to neonicotinoids)

The patent literature indicates that this compound possesses insecticidal properties. Despite this, there is limited specific information available that details its use as a key intermediate in the synthesis of modern insecticides, including those with scaffolds related to neonicotinoids. The synthesis of neonicotinoid analogues typically involves different heterocyclic precursors. chemicalbook.com While pyridine (B92270) derivatives are central to many insecticides, the direct synthetic lineage from this compound to neonicotinoid structures is not a well-documented pathway in available scientific research.

Industrial Process Optimization for Scale-Up Production

The industrial synthesis of this compound, or Clopidol, is a well-established process. wikipedia.org One of the primary methods for its large-scale production starts from dehydroacetic acid. wikipedia.org This multi-step process is a key focus for industrial optimization to improve yield, reduce costs, and minimize environmental impact.

Another documented synthetic route involves the direct chlorination of 2,6-dimethyl-4-pyridinol. This reaction is typically carried out in an aqueous solution of hydrochloric acid with chlorine gas. Process optimization for this method would focus on controlling reaction conditions such as temperature and the molar ratio of reactants to maximize the yield and purity of the final product. A Chinese patent describes a process starting from ethyl acetoacetate (B1235776), which undergoes a series of reactions including dimerization, ammoniation, and chlorination to yield the final product with a reported yield of 91.5%. chemicalbook.com

Further optimization in industrial settings could involve the use of novel catalysts to improve reaction efficiency and selectivity, as well as the development of more environmentally friendly solvent systems and purification methods. For instance, the use of phosgene (B1210022) replacements in chlorination reactions is a common goal in green chemistry to avoid highly toxic reagents. researchgate.net

Exploration of New Applications in Materials Science and Other Industrial Sectors

Currently, the documented applications of this compound are predominantly in the agrochemical and veterinary fields. There is a lack of significant research or reporting on its use in materials science.

However, the pyridine ring is a versatile building block in polymer chemistry and materials science. researchgate.net Polymers containing pyridine units, such as poly(4-vinyl pyridine), are known for their use in various applications, including as ion-exchange resins and in the development of specialty materials. polymersource.cawikipedia.org The potential incorporation of the this compound scaffold into polymeric structures could theoretically impart specific properties, such as thermal stability, flame retardancy (due to the chlorine content), or unique electronic characteristics. The exploration of such applications remains an open area for future research and development.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one?

The compound features a pyridinone core with chlorine substituents at positions 3 and 5, methyl groups at positions 2 and 6, and a ketone at position 3. Structural confirmation relies on NMR (notably H and C) and IR spectroscopy , which identify characteristic signals for chlorine substituents (e.g., C–Cl stretches at ~550–750 cm) and the carbonyl group (C=O stretch at ~1650–1750 cm). X-ray crystallography can resolve tautomeric ambiguities between 4(1H)-one and 4(3H)-one forms .

Q. How is this compound synthesized, and what are common impurities?

A typical route involves chlorination of 2,6-dimethylpyridin-4-one derivatives. For example, chlorination of 2,5-dimethyl-2,4-hexadiene with Cl in solvents like CCl yields dichloro adducts via 1,2- or 1,4-addition pathways. Impurities often arise from incomplete chlorination, over-chlorination (e.g., trichloro byproducts), or allylic rearrangements during synthesis. Solvent choice (e.g., chloroform vs. hexane) influences product ratios, as demonstrated in kinetic studies .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to moisture and light, which can promote hydrolysis or tautomerization. Stability studies recommend storage in inert atmospheres (N or Ar) at low temperatures (4°C) in amber glassware. Degradation products include hydroxylated analogs (via hydrolysis) or dimeric species under prolonged heating .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence the regioselectivity of chlorine addition in related pyridinone derivatives?

Kinetic control dominates in Cl addition to dienes (e.g., 2,5-dimethyl-2,4-hexadiene), favoring 1,2-adducts over 1,4-adducts due to steric hindrance in transition states. Solvents with low polarity (e.g., hexane) stabilize less polar intermediates, altering product distributions. For example, in CCl, a 2:3 ratio of 1,2- and 1,4-adducts was observed, validated by NMR and IR .

Q. What analytical strategies resolve contradictions in reported reaction pathways for chlorinated pyridinones?

Discrepancies in product identification (e.g., allylic vs. vinylic chlorides) arise from incomplete spectroscopic assignments. Advanced techniques like 2D-NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) clarify structural ambiguities. For instance, allylic rearrangements in dichloro adducts were confirmed via variable-temperature NMR to track dynamic equilibria .

Q. How does tautomerism between 4(1H)-one and 4(3H)-one forms affect reactivity in nucleophilic substitution reactions?

The tautomeric equilibrium influences electron density at reactive sites. Computational studies (DFT) suggest the 4(3H)-one form dominates in nonpolar solvents, enhancing electrophilicity at C-3 and C-5. Experimental validation via kinetic isotope effects (KIEs) or deuterium labeling can map tautomer-dependent pathways .

Q. What methodologies optimize catalytic systems for functionalizing this compound in cross-coupling reactions?

Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) require careful ligand selection (e.g., XPhos) to mitigate dehalogenation side reactions. Microwave-assisted synthesis improves yields in SNAr reactions with amines, while Cu(I) catalysts enable Ullmann-type couplings under milder conditions. Solvent screening (DMF vs. THF) and additive optimization (e.g., CsCO) are critical .

Methodological Notes

- Synthetic Optimization : Use low-temperature crystallization to isolate pure isomers from reaction mixtures .

- Analytical Cross-Validation : Combine NMR, IR, and X-ray data to confirm tautomerism and regiochemistry .

- Reactivity Screening : Employ design of experiments (DoE) to assess solvent, temperature, and catalyst interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.